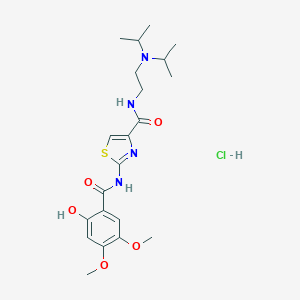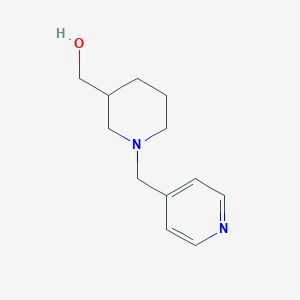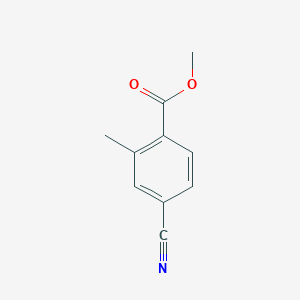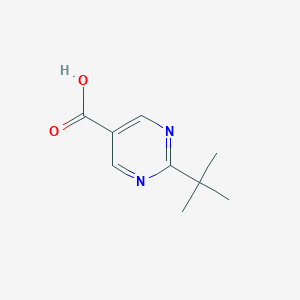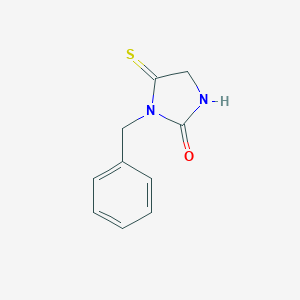
1-Benzyl-5-thioxoimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-thioxoimidazolidin-2-one is a chemical compound with a molecular formula of C11H11N2OS. It is also known as BIT, and it is a heterocyclic compound that contains a sulfur atom, an imidazolidine ring, and a benzyl group. BIT has been widely studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
BIT has been studied extensively in scientific research due to its potential applications in various fields. In medicine, BIT has been shown to possess anti-cancer properties, and it has been used as a lead compound for the development of new anti-cancer drugs. BIT has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, BIT has been shown to possess fungicidal properties, and it has been used as a pesticide. In material science, BIT has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks.
Mécanisme D'action
The exact mechanism of action of BIT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In anti-cancer research, BIT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, BIT has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In fungicidal research, BIT has been shown to inhibit the activity of various enzymes involved in fungal metabolism.
Effets Biochimiques Et Physiologiques
BIT has been shown to possess various biochemical and physiological effects. In anti-cancer research, BIT has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, BIT has been shown to reduce the production of reactive oxygen species, which are believed to play a role in the development of the disease. In fungicidal research, BIT has been shown to disrupt fungal cell membranes and inhibit fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
BIT has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. BIT is also stable under various conditions, making it suitable for use in various experiments. However, BIT has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BIT has been shown to exhibit some toxicity in certain cell lines, which can limit its use in some experiments.
Orientations Futures
For the study of BIT include the development of new anti-cancer drugs, the study of its potential use as a treatment for Alzheimer's disease, and the optimization of its synthesis for use in various experiments.
Méthodes De Synthèse
BIT can be synthesized through various methods, including the reaction of benzyl isothiocyanate with imidazolidin-2-one in the presence of a base, such as sodium hydroxide. Another method involves the reaction of benzylamine with carbon disulfide and formaldehyde to yield BIT. The synthesis of BIT is relatively straightforward, and it can be obtained in high yields.
Propriétés
Numéro CAS |
197504-84-0 |
|---|---|
Nom du produit |
1-Benzyl-5-thioxoimidazolidin-2-one |
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
1-benzyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-11-6-9(14)12(10)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13) |
Clé InChI |
BLENTTHXSQLUFR-UHFFFAOYSA-N |
SMILES |
C1C(=S)N(C(=O)N1)CC2=CC=CC=C2 |
SMILES canonique |
C1C(=S)N(C(=O)N1)CC2=CC=CC=C2 |
Synonymes |
2-Imidazolidinone, 1-(phenylmethyl)-5-thioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



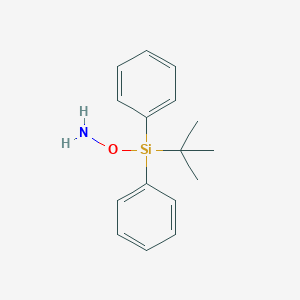
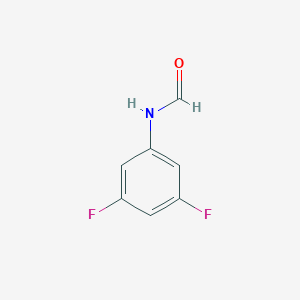
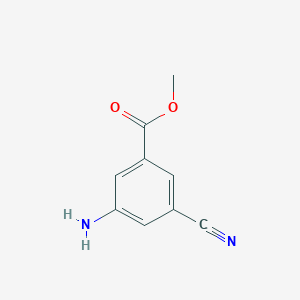
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
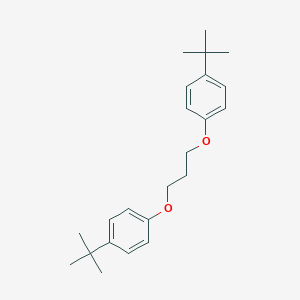
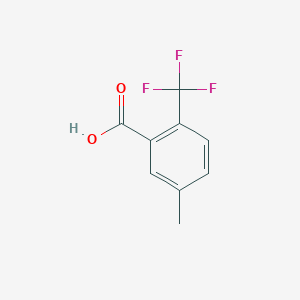
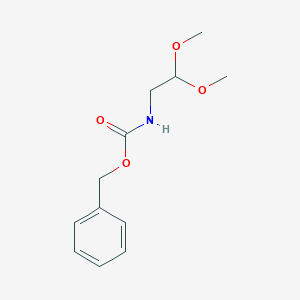
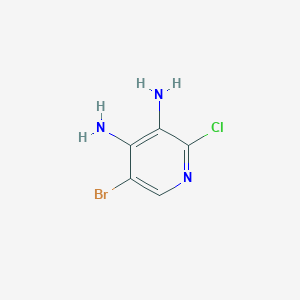
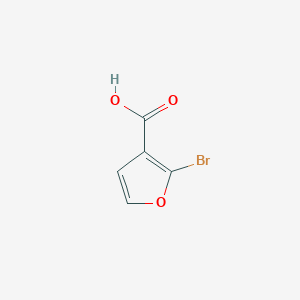
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)
